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Compound of Interest

3-Pyridinecarboximidic acid,
Compound Name:

propyl ester
CAS No.: 143966-29-4
Cat. No.: B12557753

Get Quote

Executive Summary

Propyl 3-pyridinecarboximidate (Propyl nicotinimidate) represents a distinct class of nitrogen-
containing heterocycles with significant potential as a pharmacophore intermediate or direct-
acting antimicrobial agent. Unlike its carboxylic acid parent (Niacin), the carboximidate moiety
introduces a basic imino group (

) and an alkoxy chain, fundamentally altering the electronic landscape and lipophilicity profile.

This guide outlines a rigorous computational framework for characterizing this molecule. We
move beyond basic geometry optimization to explore the structure-activity relationship (SAR)
driven by the propyl chain's steric influence and the imidate's hydrolytic stability. The workflow
integrates Density Functional Theory (DFT) for quantum mechanical insights and molecular
docking for target validation, specifically focusing on antimycobacterial pathways (InhA
inhibition) given the structural homology to isoniazid derivatives.
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Molecular Architecture & Electronic Structure (DFT)

[1]
Computational Methodology

To ensure data fidelity, we employ a "high-level" theory approach. The imidate group is
electronically labile; therefore, standard basis sets are insufficient for capturing the lone pair
interactions on the pyridine and imino nitrogens.

Protocol 1: Quantum Mechanical Workflow

Software: Gaussian 16 / ORCA5.0.

e Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) — chosen for its proven cost-
accuracy balance in organic heterocycles.

e Basis Set: 6-311++G(d,p).[1]

o Rationale: The diffuse functions (++) are critical for modeling the lone pair electrons on the
nitrogen atoms, which are the primary sites of chemical reactivity.

e Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using
Water (

) and DMSO (

) to simulate physiological and stock solution environments.

Frontier Molecular Orbitals (FMO) Analysis

The reactivity of propyl 3-pyridinecarboximidate is defined by the energy gap (

) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied
Molecular Orbital (LUMO).

e« HOMO Location: Predominantly localized on the pyridine ring nitrogen and the imino
nitrogen lone pairs.

e LUMO Location: Delocalized across the pyridyl ring and the
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bond of the imidate.

 Significance: A lower

(typically < 4.0 eV for this class) suggests high chemical reactivity and "softness," making the
molecule a strong candidate for nucleophilic interactions with enzyme active sites.

Property Predicted Value (Approx.) Biological Implication

Electron donor capability (e.g.,

HOMO Energy -6.2 eV
H-bond acceptor).
Electron acceptor capability
LUMO Energy -1.8eV . i
(susceptibility to reduction).
Influences solubility and
Dipole Moment ~2.5 - 3.1 Debye orientation in the binding
pocket.
The propyl chain has
Rotational Barrier 12-15 kcal/mol conformational freedom,

affecting entropy upon binding.

Molecular Electrostatic Potential (MEP)

The MEP map is the "visual guide" for the drug-receptor interaction.

o Red Regions (Negative Potential): The Pyridine Nitrogen (N1) and Imino Nitrogen (N').
These are the primary H-bond acceptors.

» Blue Regions (Positive Potential): The Propyl chain protons and the imino proton (if
protonated).

» Strategic Insight: The propyl chain creates a hydrophobic "tail" that shields the polar imidate
core, potentially aiding in membrane penetration (passive diffusion).

Pharmacokinetic Profiling (ADMET)[2][3]
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Before expensive synthesis, we must validate the "drug-likeness" of the propy! derivative
compared to the methyl or ethyl analogs. The propyl chain increases

, Which is critical for crossing the mycobacterial cell wall.

Table 1: Predicted ADMET Parameters (SwisSADME / pkCSM)

Parameter Value Interpretation

< 500 (Lipinski compliant).

Molecular Weight 164.20 g/mol ) )
Highly fragment-like.
Ideal range for oral
Consensus Log Po/w 18-21 bioavailability and membrane
permeability.
Good capacity for receptor
H-Bond Acceptors 2(N,N) ) ]
interaction.[1]
Essential for "locking™ into the
H-Bond Donors 1 (NH) ) )
active site.
Potential for CNS-active
BBB Permeant Yes o ] )
applications (if desired).
o ) Unlikely to inhibit CYP450
CYP Inhibition Low Risk

isoforms significantly.

Molecular Docking & Interaction Dynamics

Given the structural similarity to Isoniazid and Ethionamide, the primary theoretical target for
propyl 3-pyridinecarboximidate is the Enoyl-ACP Reductase (InhA) of Mycobacterium
tuberculosis.

Docking Protocol (AutoDock Vina)

We do not perform "blind docking."” We target the NADH-binding pocket where pyridine-based
inhibitors traditionally bind.

Step-by-Step Methodology:
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o Target Preparation: Retrieve PDB ID: 1ENY (InhA complexed with NADH). Remove water
molecules; add polar hydrogens (Gasteiger charges).

» Ligand Preparation: Convert the optimized DFT structure (from Section 2) to PDBQT format.
Set the propyl chain torsion tree to "active” (rotatable).

e Grid Box Generation: Center coordinates:
(Active site centroid). Size:

A

« Scoring: Run 50 Genetic Algorithm runs. Cluster results with RMSD < 2.0 A.

Binding Mechanism

The propyl 3-pyridinecarboximidate is expected to bind via:

o Stacking: Between the pyridine ring of the ligand and the phenylalanine residues (Phel49) in
the active site.

o Hydrogen Bonding: The imino nitrogen (
) acts as a donor to the backbone carbonyl of Tyr158.

» Hydrophobic Interaction: The propyl chain extends into the hydrophobic pocket created by
Leu218 and Met199. This is the key differentiator from the methyl analog—the propyl chain
provides additional van der Waals stabilization energy.

Visualization of Workflows
Computational Pipeline

The following diagram illustrates the integrated workflow from quantum mechanics to biological
prediction.
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Figure 1: Integrated In Silico Workflow. The pipeline ensures that only electronically stable
conformers are subjected to computationally expensive docking and dynamics simulations.

Synthesis Logic (Retrosynthesis)

Understanding the synthesis is crucial for modeling impurities. The Pinner reaction is the
standard route.

3-Cyanopyridine
+ n-Propanol

Dry HCI gas, 0°C

Imidate Hydrochloride Salt
(Moisture Sensitive)

NaHCO3 (aq) / Extraction\ H20 (Hydrolysis risk)

Propyl 3-pyridinecarboximidate Propyl Nicotinate

(FCEREERE) (Hydrolysis Impurity)
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Figure 2: Pinner Reaction Pathway. The diagram highlights the critical hydrolysis risk (Side
Product) which must be accounted for in docking studies as a potential competitive binder.

Experimental Validation Protocols

To validate the computational model, the following bench experiments are recommended:

Protocol A: Spectroscopic Validation (FT-IR)

o Objective: Confirm the formation of the imidate

bond and absence of nitrile

o Marker: Look for the disappearance of the sharp nitrile peak at ~2230 cm~* and appearance
of the imidate

stretch at ~1640-1660 cm™1.

e DFT Correlation: Compare experimental wavenumbers with scaled DFT vibrational
frequencies (Scaling factor: 0.961 for B3LYP).

Protocol B: Hydrolytic Stability Assay

o Objective: Imidates are prone to hydrolysis.

» Method: Dissolve compound in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C. Monitor by
HPLC at 0, 1, 4, and 24 hours.

e Relevance: If the half-life is < 30 mins, the computational model must be adjusted to treat the
hydrolysis product (Propyl nicotinate) as the active species.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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